molecular formula C12H15Br B8497911 2-Bromo-4-tert-butyl-1-ethenylbenzene

2-Bromo-4-tert-butyl-1-ethenylbenzene

Cat. No.: B8497911
M. Wt: 239.15 g/mol
InChI Key: PQVLASPVINEELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-tert-butyl-1-ethenylbenzene is a useful research compound. Its molecular formula is C12H15Br and its molecular weight is 239.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15Br

Molecular Weight

239.15 g/mol

IUPAC Name

2-bromo-4-tert-butyl-1-ethenylbenzene

InChI

InChI=1S/C12H15Br/c1-5-9-6-7-10(8-11(9)13)12(2,3)4/h5-8H,1H2,2-4H3

InChI Key

PQVLASPVINEELO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C=C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of methyltriphenylphosphonium bromide (12.3 g, 33.7 mmol) in anhydrous THF (40 ml) was added n-butyl lithium (1.60 mol/l, hexane solution) (33.7 mmol, 21.1 ml) at 0° C. After 30 minutes at 0° C., to this was added 2-bromo-4-tert-butylbenzaldehyde (4.06 g, 16.8 mmol) (prepared according to J. Med. Chem. 2005, 48, 71-90) in anhydrous THF (10 ml) at 0° C. The reaction mixture was stirred at ambient temperature for 3 hours. The mixture was quenched with saturated ammonium chloride solution and extracted with EtOAc. The combined solution was washed with brine, dried over sodium sulfate and concentrated in vacuo to give the crude product. The crude product was purified by column chromatography on silica gel, eluting with hexane, to afford the title compound (3.27 g, 81%) as a colorless oil.
Quantity
21.1 mL
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
12.3 g
Type
catalyst
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
81%

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